4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a triazoloquinazolinone derivative characterized by a methylsulfanyl (-SMe) group at position 1 and an amino (-NH2) group at position 2. This scaffold is structurally optimized for pharmacological activity, particularly in antihistaminic applications, due to the electron-donating and lipophilic properties of the methylsulfanyl substituent. Its synthesis involves nucleophilic displacement of a methylthio group with hydrazine, followed by cyclization with one-carbon donors (e.g., acetic acid), achieving high yields (80–85%) under mild conditions .
Properties
CAS No. |
112752-65-5 |
|---|---|
Molecular Formula |
C10H9N5OS |
Molecular Weight |
247.28 g/mol |
IUPAC Name |
4-amino-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C10H9N5OS/c1-17-10-13-12-9-14(10)7-5-3-2-4-6(7)8(16)15(9)11/h2-5H,11H2,1H3 |
InChI Key |
UCRHELXSNNYTIB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C2N1C3=CC=CC=C3C(=O)N2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(methylthio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with thiosemicarbazide in the presence of a suitable catalyst to form the triazoloquinazoline core. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(methylthio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
4-Amino-1-(methylthio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic semiconductors and other advanced materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1-(methylthio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and tyrosine kinases.
Pathways Involved: It can modulate signaling pathways like the NF-κB pathway, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of 4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can be contextualized through comparisons with analogous triazoloquinazolinones (Table 1).
Table 1: Comparative Analysis of Triazoloquinazolinone Derivatives
Key Structural and Functional Insights
Substituent Effects on H1-Antihistaminic Activity Methylsulfanyl vs. Methyl: The methylsulfanyl group in the target compound may enhance lipophilicity and metabolic stability compared to simpler methyl substituents (e.g., 1-methyl derivatives in ). This could improve bioavailability and receptor binding duration. Amino Group at Position 4: The 4-amino substituent likely facilitates hydrogen bonding with histamine receptors, analogous to the 4-phenyl or 4-benzyl groups in other derivatives .
Activity vs. Sedation Trade-off Compounds like 1-methyl-4-(2-pyridyl)-triazoloquinazolinone (71.43% protection, 8% sedation) and 4-(2-methoxyphenyl)-1-methyl derivative (68.67% protection, 7.4% sedation) demonstrate that smaller substituents minimize sedation while retaining efficacy. The methylsulfanyl group in the target compound may follow this trend.
Anticonvulsant and Antimicrobial Applications While the target compound’s primary focus is antihistaminic activity, structural analogs with 4-phenyl or 4-benzyl groups show anticonvulsant (ED50 = 23.1 mg/kg in MES tests) and antimicrobial activity (against A. baumannii and C. neoformans) .
Synthetic Flexibility
- The methylsulfanyl group’s introduction via nucleophilic displacement (as in ) offers a versatile route for further derivatization, such as replacing -SMe with other electrophiles to optimize activity.
Biological Activity
4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, particularly its interactions with adenosine receptors and its implications in various therapeutic areas.
- Molecular Formula : C10H9N5OS
- Molecular Weight : 201.185 g/mol
- CAS Number : 828245-69-8
The compound exhibits notable activity as an adenosine receptor antagonist , specifically targeting the A1 and A2 receptors. Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the triazoloquinazoline scaffold can enhance receptor affinity and selectivity.
Key Findings:
- Compounds from this class show reduced immobility in behavioral despair models, suggesting potential antidepressant effects .
- The most selective A1 ligand demonstrated an IC50 value of 28 nM, while the most potent A2 ligand had an IC50 of 21 nM .
Antidepressant Effects
In preclinical studies, several derivatives of 4-amino[1,2,4]triazolo[4,3-a]quinazoline have shown rapid-onset antidepressant properties. These compounds reduced immobility in the Porsolt test, indicating their potential as novel antidepressants that act quickly compared to traditional therapies .
Antihypertensive Activity
A related series of triazoloquinazoline derivatives demonstrated significant antihypertensive effects when tested in vivo. The compounds effectively modulated heart rate and blood pressure in rat models, suggesting their potential as adrenoblockers or cardiac stimulants .
Anticancer Activity
Recent studies have explored the anticancer properties of triazoloquinazoline derivatives against various human cancer cell lines. Notably, certain compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating promising cytotoxic effects against liver (HePG2), breast (MCF-7), prostate (PC3), and colon (HCT-116) cancer cells .
Case Studies
| Compound | Cancer Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Compound 21 | HePG2 | 6.12 | Comparable to doxorubicin |
| Compound 21 | MCF-7 | 4.08 | Significant cytotoxicity |
| Compound 23 | PC3 | 7.17 | Effective against prostate cancer |
| Compound 23 | HCT-116 | 6.42 | Effective against colon cancer |
Q & A
Q. What synthetic routes are recommended for synthesizing 4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivatives?
- Methodology : A high-yield (80–85%) route involves nucleophilic substitution of methylthio groups with hydrazine hydrate in ethanol, followed by cyclization with one-carbon donors (e.g., acetic acid, chloroacetyl chloride) under reflux. Key intermediates include 3-(3-chlorophenyl)-2-hydrazinylquinazolin-4(3H)-one, with structural modifications at positions 1 and 4 to optimize activity . Solvent choice (ethanol or water-DMSO mixtures) and stepwise monitoring via TLC or HPLC are critical for purity.
Q. How can computational tools like PASS and GUSAR predict biological activity and toxicity for these compounds?
- Methodology : Virtual libraries of derivatives are generated by randomizing substituents at positions 1 and 4. PASS predicts anti-asthmatic, anti-allergic, and H1-antihistaminic activities based on structural similarity to known pharmacophores, while GUSAR estimates acute toxicity (e.g., LD50). Compounds with Pa (probability of activity) > 0.5 and low toxicity scores are prioritized for synthesis .
Q. What in vitro methods assess antimicrobial activity of triazoloquinazolinone derivatives?
- Methodology : Whole-cell growth inhibition assays are conducted against Gram-negative (e.g., Acinetobacter baumannii) and Gram-positive bacteria, as well as fungi (Cryptococcus neoformans). Samples are tested at 32 µg/mL (70–80 µM) in 0.3% DMSO-water solutions. Activity thresholds are defined as >80% growth inhibition, with compound 7{4} showing potent antifungal effects .
Advanced Research Questions
Q. How should researchers address contradictions between predicted biological activities and experimental results?
- Methodology : Cross-validate computational predictions with orthogonal software (e.g., molecular docking using AutoDock). Re-examine assay conditions (e.g., solvent interference, cell line specificity). Structural analogs with amide or sulfur-carbon chains often show enhanced activity, while unsubstituted derivatives may lack efficacy .
Q. What strategies optimize reaction yields in triazoloquinazolinone synthesis?
- Methodology : Use methyl anthranilate as a starting material for improved cyclization efficiency. Replace harsh reagents (e.g., dimethyl sulfate) with milder alternatives (e.g., acetic anhydride) to reduce side reactions. Monitor intermediates via IR or NMR to confirm hydrazine displacement and ring closure .
Q. How to determine regioselectivity and confirm product structures in triazoloquinazolinone synthesis?
- Methodology : X-ray crystallography (e.g., CCDC-1441403) and 2D NMR (COSY, HSQC) resolve regioselectivity in cyclization reactions. For unexpected products (e.g., triazole vs. pyrazole formation), mechanistic studies (e.g., trapping intermediates with acetylacetone) and DFT calculations clarify reaction pathways .
Q. What in vivo models evaluate antihistaminic efficacy while minimizing sedative effects?
- Methodology : Use histamine-induced bronchospasm in guinea pigs to measure protection rates (e.g., 72.85% for compound S5 vs. 70.09% for chlorpheniramine). Sedation is assessed via open-field or rotarod tests; compounds with <5% sedative activity (vs. 28.58% for standards) are prioritized. Structural modifications (e.g., pyridinyl substituents) enhance selectivity for H1 receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
